3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride
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Description
CM304 is a highly selective sigma-1 receptor antagonist.
Mechanism of Action
Target of Action
CM304, also known as “3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride” or “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride”, is a highly selective antagonist of the Sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) .
Mode of Action
CM304 interacts with the S1R and inhibits its activity . This interaction modulates nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli . In other words, CM304 can reduce the sensation of pain without the liabilities of opioids .
Biochemical Pathways
It is known that the s1r plays a role in many different cellular processes, including calcium signaling, cell survival, and synaptic plasticity . By inhibiting the S1R, CM304 could potentially affect these processes.
Pharmacokinetics
The pharmacokinetics of CM304 have been studied in rats . Following intravenous administration, the compound exhibited adequate exposure along with high extravascular distribution and insignificant amount of extra hepatic metabolism . This suggests that CM304 has good bioavailability and can effectively reach its target sites in the body .
Result of Action
The primary result of CM304’s action is its analgesic (pain-relieving) and anti-allodynic (preventing pain response to non-painful stimuli) effects . In animal models, CM304 has been shown to reduce allodynia in neuropathic pain models, and produce antinociception equivalent to morphine .
Properties
IUPAC Name |
3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17(14-15)23-18(22)21(16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXPDSLCDRWPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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